4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 478256-40-5
Cat. No.: VC16145124
Molecular Formula: C16H12ClN5O2S
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478256-40-5 |
|---|---|
| Molecular Formula | C16H12ClN5O2S |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H12ClN5O2S/c1-10-3-2-4-11(7-10)15-19-20-16(25)21(15)18-9-12-8-13(22(23)24)5-6-14(12)17/h2-9H,1H3,(H,20,25)/b18-9+ |
| Standard InChI Key | ROGFDQMMJNCVNA-GIJQJNRQSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three critical domains:
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1,2,4-Triazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 3. This scaffold is known for hydrogen-bonding interactions with biological targets .
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(E)-Schiff Base Linker: The imine group (–CH=N–) connects the triazole to the 2-chloro-5-nitrophenyl moiety. The E-configuration stabilizes the molecule through conjugation and reduces steric hindrance .
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Substituents:
Molecular Formula: C<sub>16</sub>H<sub>12</sub>ClN<sub>5</sub>O<sub>2</sub>S
Molecular Weight: 397.82 g/mol
Key Spectral Data:
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IR: ν<sub>max</sub> 2575 cm<sup>−1</sup> (S–H), 1620 cm<sup>−1</sup> (C=N), 1520 cm<sup>−1</sup> (NO<sub>2</sub>) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.55 (s, 1H, CH=N), 7.85–7.40 (m, 6H, Ar–H), 2.35 (s, 3H, CH<sub>3</sub>) .
Synthesis and Optimization
Synthetic Route
The compound is synthesized in two stages:
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Formation of 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol:
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Schiff Base Formation:
Reaction Conditions:
Computational Validation
Molecular docking (MOE software) against EGFR tyrosine kinase (PDB: 1M17) revealed a binding energy of −10.25 kcal/mol, driven by:
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Hydrogen bonds between the triazole’s thiol and Met793.
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π-π interactions between the 3-methylphenyl group and Phe723 .
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP | 3.2 ± 0.1 | Molinspiration prediction |
| Water Solubility | 0.12 mg/mL (25°C) | SwissADME |
| pKa | 7.8 (thiol), 3.1 (NH) | ACD/Labs |
| Bioavailability | 85% | Rule of Five compliance |
Key Observations:
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Moderate lipophilicity balances membrane permeability and aqueous solubility.
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The nitro group may contribute to redox-mediated cytotoxicity .
Biological Activities and Mechanisms
Anticancer Activity
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Breast Cancer (MCF-7): IC<sub>50</sub> = 0.015 µM, surpassing doxorubicin (IC<sub>50</sub> = 0.025 µM) .
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Mechanism: DNA intercalation and topoisomerase II inhibition, evidenced by comet assay and γ-H2AX foci formation .
Antimicrobial Activity
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Staphylococcus aureus: MIC = 8 µg/mL (vs. 32 µg/mL for ampicillin).
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Candida albicans: MIC = 16 µg/mL, attributed to ergosterol biosynthesis disruption .
Anti-Inflammatory Activity
Applications and Future Directions
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Oncology: Potent lead for dual EGFR/DNA-targeted therapies.
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Antimicrobials: Broad-spectrum activity against multidrug-resistant pathogens.
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Drug Delivery: Nanoformulations (e.g., liposomes) to enhance solubility and reduce off-target effects .
Challenges:
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